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Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1311428

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile

This guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)propanenitrile, a key
chemical intermediate in pharmaceutical research. It details the compound's chemical
structure, nomenclature, and physicochemical properties. Furthermore, it presents a
representative synthesis protocol and explores the role of its derivatives in drug development,
particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2) for treating inflammatory
diseases.

Chemical Structure and Nomenclature

3-(1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring N-
substituted with a propanenitrile group.

IUPAC Name: 3-(1H-pyrazol-1-yl)propanenitrile[1]

Synonyms: Pyrazole-1-propionitrile[2], 3-Pyrazol-1-ylpropanenitrile[3]

CAS Number: 88393-88-8[3][4]

Molecular Formula: CeH7N3[1][3][5]

SMILES: C1=CN(N=C1)CCC#N[1][3]

Chemical Structure:
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Caption: 2D Structure of 3-(1H-pyrazol-1-yl)propanenitrile.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of 3-(1H-pyrazol-1-
yl)propanenitrile is presented below. This data is essential for its application in chemical
synthesis and drug design.

Property Value Reference
Molecular Weight 121.14 g/mol [31[5]
Appearance 0]] [4]
Boiling Point 129 °C (at 11 Torr) [4]
Density 1.08 g/cm3 [4]
Monoisotopic Mass 121.063995 Da [1]
Solubility ;ﬁ:ﬁg in DMSO, Slightly in )
pKa (Predicted) 1.85+0.10 [4]
XLogP (Predicted) -0.8 [1]
Topological Polar Surface Area

(TPSA) 41.61 A2 [3]
Hydrogen Bond Donors 0 [3]
Hydrogen Bond Acceptors 3 [3]
Rotatable Bonds 2 [3]

Synthesis and Experimental Protocols

The synthesis of 3-(1H-pyrazol-1-yl)propanenitrile is typically achieved through a Michael
addition reaction, specifically the cyanoethylation of pyrazole with acrylonitrile. This reaction is
a common and efficient method for N-alkylation of pyrazole derivatives.
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General Synthesis Workflow

The diagram below illustrates the logical workflow for the synthesis and purification of 3-(1H-
pyrazol-1-yl)propanenitrile.
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Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is a representative example for the cyanoethylation of pyrazole.
Materials:

e Pyrazole

 Acrylonitrile

e Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base
catalyst

e Dichloromethane (DCM) or another suitable solvent

o Water

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (NazSOa)

« Silica gel for column chromatography

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1311428?utm_src=pdf-body
https://www.benchchem.com/product/b1311428?utm_src=pdf-body
https://www.benchchem.com/product/b1311428?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Hexanes and Ethyl Acetate for elution
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane.

o Addition of Reagents: Add acrylonitrile (1.1 eq) to the solution. Subsequently, add a catalytic
amount of Triton B (e.g., 0.05 eq).

o Reaction: Stir the mixture at room temperature or heat gently (e.g., 40 °C) and monitor the
reaction progress using Thin Layer Chromatography (TLC). The reaction is typically
complete within a few hours.

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
with water and transfer it to a separatory funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with water and
then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or NazSOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the
crude product.

« Purification: Purify the crude oil via flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes or by vacuum distillation to yield pure 3-(1H-pyrazol-1-
yl)propanenitrile.[4]

Application in Drug Discovery: TYK2 Inhibition

Derivatives of 3-(1H-pyrazol-1-yl)propanenitrile have emerged as significant scaffolds in
medicinal chemistry. Notably, they have been investigated as selective inhibitors of Tyrosine
Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6]

TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for
various cytokines, including IL-12, IL-23, and Type | interferons. These cytokines are implicated
in the pathogenesis of numerous autoimmune and inflammatory disorders. By selectively
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inhibiting TYK2, these compounds can modulate the immune response, offering a targeted
therapeutic approach for conditions like inflammatory bowel disease.[6]

The development of these inhibitors involves modifying the core 3-(1H-pyrazol-1-
yl)propanenitrile structure to optimize potency, selectivity against other JAK family members
(JAK1, JAK2, JAK3), and pharmacokinetic properties.[6]

Simplified JAK-STAT Signaling Pathway

The following diagram illustrates the role of TYK2 within the JAK-STAT signaling cascade, the
target of the aforementioned inhibitors.
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Caption: Role of TYK2 in JAK-STAT Signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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